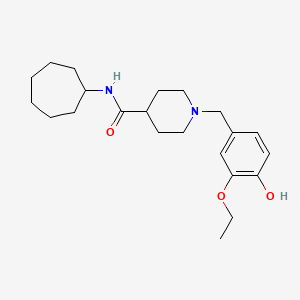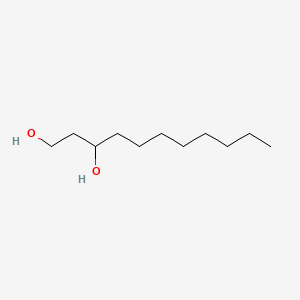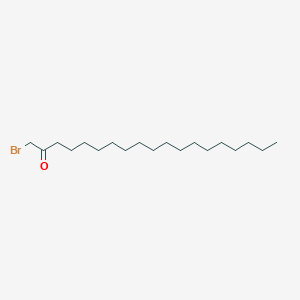
Acid dye carbinol base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid dye carbinol base is a type of dye that belongs to the class of acid dyes. These dyes are typically used for dyeing protein fibers such as wool, silk, and nylon. Acid dyes are water-soluble and contain acidic groups such as sulfonic acid or carboxylic acid, which help them bind to the fibers. The carbinol base form of these dyes is an intermediate state that can be converted into the final dye form through various chemical reactions.
Vorbereitungsmethoden
The preparation of acid dye carbinol base involves several synthetic routes and reaction conditions. One common method is the reaction of aromatic amines with aldehydes or ketones to form Schiff bases, which are then reduced to form the carbinol base. For example, the reaction of 4,4’-bis(dimethylamino)benzophenone (Michler’s ketone) with ammonium chloride and zinc chloride at high temperatures can produce the carbinol base . Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Acid dye carbinol base undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, the carbinol base can be oxidized to form the corresponding dye salt, which can then be used for dyeing purposes . The major products formed from these reactions depend on the specific reagents and conditions used, but typically include the final dye form and various by-products.
Wissenschaftliche Forschungsanwendungen
Acid dye carbinol base has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various dyes and pigments. In biology, it is used as a staining agent for microscopy and histology. In medicine, it is used in diagnostic tests and as a marker for certain biological processes. In industry, it is used for dyeing textiles, leather, and paper . The versatility of this compound makes it a valuable compound for many different fields of research and application.
Wirkmechanismus
The mechanism of action of acid dye carbinol base involves its interaction with the target fibers or tissues. The acidic groups in the dye molecule form ionic bonds with the basic groups in the fibers, resulting in strong attachment and vibrant coloration . The molecular targets and pathways involved in this process include the amino groups in the protein fibers and the ionic interactions between the dye and the fiber.
Vergleich Mit ähnlichen Verbindungen
Acid dye carbinol base can be compared with other similar compounds such as basic dyes, direct dyes, and reactive dyes. Unlike basic dyes, which are cationic and bind to anionic sites on the fibers, acid dyes are anionic and bind to cationic sites. Direct dyes are also water-soluble but do not require acidic conditions for dyeing, while reactive dyes form covalent bonds with the fibers, resulting in higher wash fastness . The unique properties of this compound, such as its strong ionic interactions and vibrant colors, make it a preferred choice for certain applications.
Eigenschaften
CAS-Nummer |
6362-29-4 |
|---|---|
Molekularformel |
C23H26N2NaO4S+ |
Molekulargewicht |
449.5 g/mol |
IUPAC-Name |
sodium;4-[bis[4-(dimethylamino)phenyl]-hydroxymethyl]benzenesulfonic acid |
InChI |
InChI=1S/C23H26N2O4S.Na/c1-24(2)20-11-5-17(6-12-20)23(26,18-7-13-21(14-8-18)25(3)4)19-9-15-22(16-10-19)30(27,28)29;/h5-16,26H,1-4H3,(H,27,28,29);/q;+1 |
InChI-Schlüssel |
OQHQVLMYTNIEPY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)(C3=CC=C(C=C3)S(=O)(=O)O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-(2-chlorocyclohexyl)-[(2-chlorocyclohexyl)-oxidoazaniumylidene]-oxidoazanium](/img/structure/B14739307.png)
![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B14739312.png)
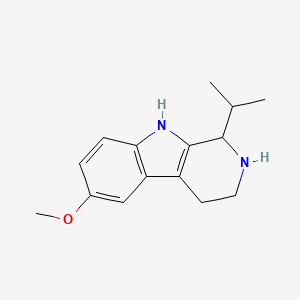
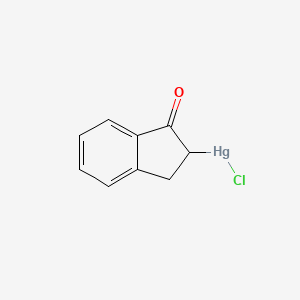
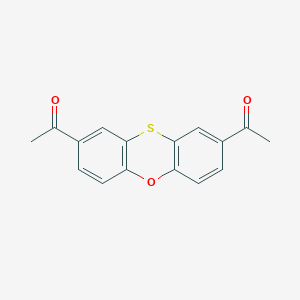
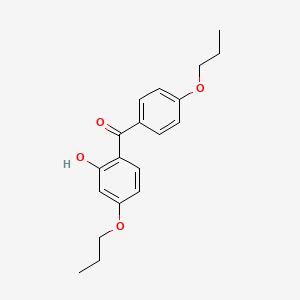

![3-[(6-Aminohexyl)amino]propanenitrile](/img/structure/B14739337.png)
